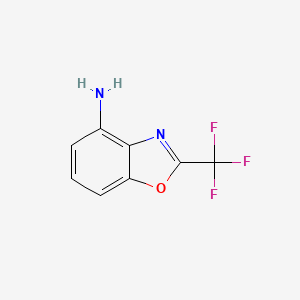

2-(Trifluoromethyl)-1,3-benzoxazol-4-amine

Description

Significance of Benzoxazole (B165842) Ring Systems in Medicinal Chemistry and Organic Synthesis

The benzoxazole scaffold, an aromatic organic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a privileged structure in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com Its derivatives are known to exhibit a wide spectrum of pharmacological activities. sigmaaldrich.comsigmaaldrich.comguidechem.com These include antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. ontosight.aichemeo.com The structural similarity of the benzoxazole nucleus to naturally occurring molecules like the purine (B94841) bases adenine (B156593) and guanine (B1146940) may allow them to interact more readily with biological macromolecules. sigmaaldrich.comsigmaaldrich.com

This versatile scaffold is present in several marketed drugs, highlighting its clinical relevance. sigmaaldrich.com For instance, the non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen (B1668000) and flunoxaprofen (B1672895) contain a benzoxazole core. The inherent biological activity and the relative ease of functionalization make the benzoxazole ring a critical starting point for the development of new therapeutic agents. chemeo.com Researchers have successfully synthesized numerous benzoxazole analogs to explore their therapeutic potential against a variety of diseases. sigmaaldrich.com

Importance of Trifluoromethylated Organic Compounds in Drug Discovery and Agrochemicals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in modern drug design and agrochemical development. ontosight.ai The unique properties of the -CF3 group can dramatically improve a molecule's biological and physicochemical characteristics. sigmaaldrich.com The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can influence a molecule's interactions with biological targets. sigmaaldrich.com

Key advantages of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation and often increasing a drug's half-life. sigmaaldrich.com

Increased Lipophilicity: The -CF3 group can increase a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and be absorbed by the body. sigmaaldrich.com

Improved Binding Affinity: The size and electronic nature of the -CF3 group can lead to stronger and more selective binding to target enzymes or receptors. sigmaaldrich.com

These benefits have led to the incorporation of the trifluoromethyl group in a wide range of pharmaceuticals and agrochemicals. For example, approximately 22% of fluorine-containing agrochemicals feature an aromatic trifluoromethyl group.

Rationale for Dedicated Academic Research on 2-(Trifluoromethyl)-1,3-benzoxazol-4-amine and its Analogs

The specific structure of this compound presents a compelling case for dedicated research. It strategically combines the proven biological relevance of the benzoxazole ring with the advantageous physicochemical properties conferred by the trifluoromethyl group. The placement of the -CF3 group at the 2-position of the benzoxazole ring is a common motif in synthetic efforts to create new bioactive compounds.

The amine group (-NH2) at the 4-position further enhances the molecule's potential. This functional group provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of analogs. By systematically altering the structure, researchers can fine-tune the compound's properties to optimize its activity for a specific biological target. This approach is fundamental to structure-activity relationship (SAR) studies, which are crucial for rational drug design. The investigation of this molecule and its derivatives could therefore lead to the discovery of new lead compounds for treating a range of conditions, from infectious diseases to cancer, or for developing novel agrochemicals. guidechem.com

Research Data and Properties

While specific research findings on this compound are not widely published, its properties can be predicted based on computational analysis. Furthermore, the known activities of related compounds provide a strong indication of its potential.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6F3N2O |

| Molecular Weight | 203.14 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Note: These properties are computationally predicted and may differ from experimental values. |

Table 2: Examples of Biological Activities in Related Benzoxazole and Trifluoromethylated Compounds

| Compound Class/Example | Reported Biological Activity | Reference(s) |

| 2-Substituted Benzoxazoles | Antimicrobial, Anticancer, Anti-inflammatory | ontosight.aichemeo.com |

| N-phenyl-1,3-benzoxazol-2-amine derivatives | Antibacterial, Antifungal | |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Antifungal, Cytotoxic against cancer cells | |

| 2-(Trifluoromethyl)benzimidazoles | Antiviral, Antifungal, Antibacterial, Anticancer | |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Antimycobacterial, Acetylcholinesterase inhibition | |

| Flavonol derivatives containing benzoxazole | Antiviral | guidechem.com |

Mentioned Compounds

Structure

3D Structure

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)7-13-6-4(12)2-1-3-5(6)14-7/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXORYKCMDPURQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287731 | |

| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573759-05-4 | |

| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573759-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-4-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Trifluoromethyl 1,3 Benzoxazol 4 Amine

Reactions at the 4-Amino Group

The primary amino group at the 4-position is a versatile functional handle, serving as a potent nucleophile and a precursor for a wide array of derivatives. Its reactivity is central to the synthesis of more complex molecular architectures.

Formation of Schiff Bases and Imino Derivatives

The primary amino group of 2-(Trifluoromethyl)-1,3-benzoxazol-4-amine readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding Schiff bases, also known as imines or azomethines. azurewebsites.netalayen.edu.iq This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, often catalyzed by acid. azurewebsites.net

The general reaction involves mixing the aminobenzoxazole with an equimolar amount of an aldehyde or ketone in a suitable solvent, such as ethanol, and heating the mixture to drive the elimination of water. orientjchem.orgresearchgate.net For instance, the reaction of 2-(4'-aminophenyl)benzoxazole derivatives with substituted aldehydes like 4-N,N-diethylaminobenzaldehyde has been shown to produce stable Schiff bases. nih.gov The formation of these imine derivatives is a common strategy to create larger conjugated systems with interesting photophysical properties. nih.gov

Table 1: Examples of Schiff Base Formation with Analogous Amines

| Amine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 2-(4'-aminophenyl)benzoxazole | 4-N,N-diethylaminobenzaldehyde | (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(4-(diethylamino)phenyl)methanimine | nih.gov |

| Methyl-3-amino-4-hydroxybenzoate derived hydrazide | Substituted Aromatic Aldehydes | Benzoxazole (B165842) Hydrazone-Hydrazides | orientjchem.org |

Amidation and Sulfonamidation Reactions

As a primary amine, the 4-amino group can be readily acylated or sulfonylated. These reactions involve the nucleophilic attack of the amine on the electrophilic carbon or sulfur center of an acyl halide, anhydride (B1165640), or sulfonyl halide, respectively. This leads to the formation of stable amide or sulfonamide linkages.

Direct amidation can be achieved by reacting the amine with a carboxylic acid, often requiring an activating agent or catalyst. nih.gov For example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. nih.gov Alternatively, highly efficient methods for the amidation of sulfonyl fluorides have been developed using a combination of a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives. biosynth.com These methods provide a pathway to synthesize sulfonamide derivatives from the corresponding sulfonyl fluorides. The reaction of the 4-amino group with reagents like trifluoromethanesulfonic anhydride could also be a route to trifluoromethylsulfonamides.

Cyclocondensation Reactions Leading to Fused Heterocycles

The 4-amino group is a key nucleophilic component in cyclocondensation reactions, enabling the construction of novel fused heterocyclic systems. These reactions typically involve a bifunctional reagent that reacts first with the amino group and then undergoes an intramolecular cyclization. The synthesis of trifluoromethyl-substituted fused bicyclic heterocycles is an active area of research due to their potential applications in medicinal and agricultural science. nih.gov

For example, the condensation of amino(thio)phenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN) is an efficient method for synthesizing 2-trifluoromethyl benzimidazoles and benzoxazoles. orientjchem.org This process proceeds through the nucleophilic addition of the amino group to the nitrile, forming an imidamide intermediate which then cyclizes. orientjchem.org Similarly, aminoazoles can react with various partners in multicomponent reactions to build complex fused systems like triazolopyrimidines. frontiersin.org These precedents suggest that this compound could be a valuable precursor for creating more elaborate, fused polycyclic structures. frontiersin.orgorganic-chemistry.orgresearchgate.net

Nucleophilic Substitutions Involving the Amino Group

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it an effective nucleophile, capable of participating in various nucleophilic substitution reactions. This reactivity is fundamental to many derivatization strategies. For instance, the amino group can displace leaving groups from electrophilic substrates.

In reactions with activated pyrimidines, such as chloropyrimidines, the amino group can act as the nucleophile to displace a chloride ion in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov Studies on the reaction of 3-aminopyrrole with chloropyrimidines have shown that such reactions occur exclusively at the amino group. nih.gov The reactivity of the amino group can also be harnessed in reactions with other electrophiles, such as in the amination of benzoxazole-2-thiol derivatives, which can proceed through nucleophilic attack of an amine. acs.orglibretexts.org

Reactivity of the 1,3-Benzoxazole Ring System

The benzoxazole ring itself possesses a distinct reactivity pattern, which is influenced by the substituents on the benzene (B151609) and oxazole (B20620) portions of the scaffold.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the benzene ring portion of the benzoxazole system. The position of substitution is directed by the combined electronic effects of the existing substituents. In this compound, the primary directing group is the powerful activating, ortho-, para-directing 4-amino group. The fused oxazole ring and the 2-trifluoromethyl group are generally considered deactivating groups.

The strong activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it.

Ortho-positions: The positions ortho to the 4-amino group are C5 and C3. Since C3 is a bridgehead atom of the fused ring system, substitution at this position is not feasible. Therefore, the C5 position is a likely site for electrophilic attack.

Para-position: The position para to the 4-amino group is C7. This is another highly activated and sterically accessible position for electrophilic substitution.

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur primarily at the C5 and C7 positions of the benzene ring. The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a cationic intermediate (a benzenium ion), followed by the loss of a proton to restore aromaticity. The generation of the active electrophile often requires a catalyst, such as a Lewis acid for halogenation and Friedel-Crafts reactions, or a strong protic acid like H2SO4 for nitration and sulfonation.

Table 2: Predicted Sites of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C5 | Ortho to strongly activating -NH2 group | High |

| C6 | Meta to activating -NH2 group | Low |

Functionalization of Peripheral Positions

The structure of this compound offers two primary locations for peripheral functionalization: the 4-amino group and the aromatic benzene ring at positions 5, 6, and 7.

The primary amino group (-NH₂) at the C4 position is the most nucleophilic and, therefore, the most reactive site for derivatization. Standard amine chemistry can be applied to introduce a wide variety of functional groups. Common transformations include N-acylation with acid chlorides or anhydrides, N-sulfonylation with sulfonyl chlorides, and condensation with aldehydes or ketones to form Schiff bases (imines). These reactions are typically straightforward, providing a versatile handle for modifying the molecule's properties.

Table 1: Potential Derivatization Reactions of the 4-Amino Group

| Reagent Class | Example Reagent | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Acid Chloride | Acetyl chloride (CH₃COCl) | Amide (-NHCOCH₃) | N-Acylation |

| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Amide (-NHCOCH₃) | N-Acylation |

| Sulfonyl Chloride | Toluenesulfonyl chloride (TsCl) | Sulfonamide (-NHSO₂C₆H₄CH₃) | N-Sulfonylation |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | Schiff Base / Imine (-N=CHC₆H₅) | Condensation |

| Isocyanate | Phenyl isocyanate (PhNCO) | Urea (B33335) (-NHCONHPh) | Addition |

The second site for functionalization is the benzene portion of the benzoxazole ring system. The outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The 4-amino group is a strongly activating ortho, para-director, while the 2-trifluoromethyl group is a strongly deactivating meta-director. The fused oxazole ring also exhibits a net deactivating effect on the benzene ring.

The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. In this case, the C5 and C7 positions are ortho to the amino group, and the C6 position is meta. Therefore, electrophilic substitution is predicted to occur preferentially at the C5 and C7 positions. Due to the strong activation, reactions may need to be conducted under carefully controlled conditions to prevent polysubstitution.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Halogenation | Br₂ in CH₃COOH | Br⁺ | 5-Bromo and 7-Bromo derivatives |

| Nitration | HNO₃, H₂SO₄ (controlled) | NO₂⁺ | 5-Nitro and 7-Nitro derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-Sulfonic acid and 7-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 5-Acetyl and 7-Acetyl derivatives |

Transformations Involving the 2-Trifluoromethyl Group

The chemistry of the trifluoromethyl (-CF₃) group is distinct from that of a simple methyl group, characterized by high stability but also a latent potential for unique transformations.

Stability and Chemical Behavior of the C-CF₃ Moiety

The trifluoromethyl group is renowned for its exceptional chemical and thermal stability. This robustness stems from the high bond dissociation energy of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. The three strongly electronegative fluorine atoms inductively withdraw electron density from the central carbon atom, further strengthening the C-F bonds and making the carbon atom highly electron-deficient.

In the context of the 2-(Trifluoromethyl)-1,3-benzoxazole system, the -CF₃ group is attached to an sp²-hybridized carbon (C2) which is part of an electron-deficient heterocyclic ring. This electronic environment further enhances the stability of the group, rendering it highly resistant to hydrolysis under both acidic and basic conditions, as well as to most common oxidizing and reducing agents. It is often used as a stable bioisostere for other groups in medicinal chemistry.

Table 3: Physicochemical Properties of the C-CF₃ Moiety

| Property | Value / Description |

|---|---|

| C-F Bond Dissociation Energy | Approximately 485 kJ/mol |

| Electronegativity (Pauling Scale) | Fluorine: 3.98 (highest of all elements) |

| Inductive Effect | Strongly electron-withdrawing (-I effect) |

| Chemical Inertness | Resistant to hydrolysis, oxidation, and reduction |

Potential for C-F Bond Activation and Functionalization

Despite its high stability, the activation of C-F bonds in trifluoromethyl groups is a subject of intensive research, and several strategies have been developed for their functionalization. nih.gov While specific examples for this compound are not documented, the potential for such transformations can be inferred from studies on related trifluoromethylated arenes and heterocycles. researchgate.net

These transformations are not trivial and typically require specialized reagents and conditions, such as photocatalysis, electrochemistry, or transition-metal catalysis. nih.gov A common strategy involves a single-electron transfer (SET) to the trifluoromethyl group to generate a radical anion. This intermediate can then eliminate a fluoride (B91410) ion (F⁻) to produce a difluoromethyl radical (•CF₂R). This highly reactive radical can then be trapped by a hydrogen atom source or participate in C-C or C-heteroatom bond-forming reactions.

Another approach involves the reaction with strong Lewis acids or low-valent metal complexes to directly activate a C-F bond. researchgate.net Sequential activation could potentially lead to difluorinated or even monofluorinated derivatives, providing access to a range of valuable, partially fluorinated building blocks.

Table 4: Potential C-F Bond Activation and Functionalization Strategies

| Strategy | Typical Conditions | Key Intermediate | Potential Product Type |

|---|---|---|---|

| Reductive Defluorination | Photocatalyst, H-atom donor | Difluoromethyl radical (•CF₂) | 2-(Difluoromethyl)benzoxazole |

| Defluorinative Coupling | Transition metal catalyst, coupling partner | Metal-difluoroalkyl complex | 2-(Difluoroalkyl-R)benzoxazole |

| Hydrodefluorination | Reducing agent (e.g., silanes) | Anionic species | 2-(Difluoromethyl)benzoxazole |

| Lewis Acid Activation | Strong Lewis Acid (e.g., B(C₆F₅)₃) | Carbocationic species | Functionalized difluoroalkene derivatives |

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of 2-(Trifluoromethyl)-1,3-benzoxazol-4-amine, distinct signals are expected for the aromatic protons and the amine protons.

The protons on the benzene (B151609) ring typically appear in the aromatic region of the spectrum, generally between δ 6.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-donating effect of the amine group and the electron-withdrawing nature of the benzoxazole (B165842) ring and the trifluoromethyl group. The protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. For similar aromatic amines, this signal can appear over a wide range, often between δ 3.0 and 5.0 ppm.

The coupling patterns (splitting) of the aromatic protons would provide information about their relative positions on the benzene ring. For instance, adjacent protons will split each other's signals into doublets or multiplets, with the coupling constants (J values) indicating the strength of the interaction.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| Amine NH₂ | 3.0 - 5.0 | Broad Singlet |

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom in the benzoxazole ring system and the trifluoromethyl group.

The carbon of the trifluoromethyl group (-CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms. The chemical shift for such a carbon is typically in the range of δ 120-130 ppm, with a characteristic large coupling constant (¹JCF). The carbon atom attached to the trifluoromethyl group within the benzoxazole ring will also be influenced by the fluorine atoms, often showing a smaller coupling constant (²JCF). Aromatic carbons generally resonate in the δ 100-160 ppm region. The specific chemical shifts of the carbons in the benzene ring will be affected by the attached amine and the fused oxazole (B20620) ring. The carbon atom bonded to the amine group is expected to be shifted upfield compared to the other aromatic carbons due to the electron-donating nature of nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic CH | 100 - 130 |

| Benzoxazole C (aromatic) | 130 - 160 |

| Benzoxazole C-CF₃ | 150 - 165 (quartet) |

| CF₃ | 120 - 130 (quartet) |

¹⁹F NMR spectroscopy is a powerful technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to its electronic environment. For trifluoromethyl groups attached to an aromatic ring, the chemical shift is typically observed in the range of δ -60 to -70 ppm relative to a standard such as CFCl₃. rsc.org The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum would confirm the presence of an isolated CF₃ group. The sensitivity of the ¹⁹F chemical shift to the local environment makes it a valuable tool for confirming the successful incorporation of the trifluoromethyl group into the benzoxazole structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. HSQC would be used to definitively assign the chemical shifts of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations between the aromatic protons and the carbons of the oxazole ring would confirm the fusion of the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine group, the aromatic ring, and the trifluoromethyl group.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and benzoxazole rings would likely be observed in the 1500-1640 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group are strong and typically appear in the range of 1000-1350 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch (Aromatic/Benzoxazole) | 1500 - 1640 |

| C-F Stretch (Trifluoromethyl) | 1000 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the trifluoromethyl group (CF₃), or fragmentation of the benzoxazole ring. The fragmentation of trifluoromethyl-substituted heterocycles can be complex, but often involves the loss of a CF₃ radical or the rearrangement of a CF₂ species. fluorine1.ru The presence of an amine group can also direct fragmentation, often leading to the formation of stable ions through cleavage of bonds adjacent to the nitrogen atom. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

| [M - HCN]⁺ | Loss of hydrogen cyanide from the ring system |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a pure chemical compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values, generally within ±0.4%, serves as strong evidence for the compound's elemental composition and purity.

For a proposed compound like this compound, the molecular formula is C₈H₅F₃N₂O. The theoretical elemental composition would be calculated based on the atomic weights of carbon, hydrogen, fluorine, nitrogen, and oxygen. The analytical process involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured to determine the mass of each element.

While specific data for the target compound is unavailable, research on analogous benzoxazole structures routinely employs this method for validation. For instance, the characterization of 2-(2-aminophenyl)-1,3-benzoxazole (C₁₃H₁₀N₂O) provides a clear example of how elemental analysis data is presented and interpreted. nih.govnih.gov

Illustrative Data Table for a Related Benzoxazole Compound The following data is for the related compound 2-(2-aminophenyl)-1,3-benzoxazole and is provided for illustrative purposes. nih.govnih.gov

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 74.27 | 74.43 |

| Hydrogen (H) | 4.79 | 5.05 |

| Nitrogen (N) | - | - |

In this example, the close agreement between the calculated and found percentages for carbon and hydrogen confirms the empirical formula of the analyzed compound. Similar validation would be essential in any research describing the synthesis of this compound.

X-ray Crystallography for Solid-State Structure Elucidation

For a compound such as this compound, a successful crystallographic analysis would confirm the planar benzoxazole ring system, the positions of the amine and trifluoromethyl substituents, and how the molecules pack together in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Although a crystal structure for this compound has not been reported in the searched literature, data from other trifluoromethyl-substituted heterocyclic compounds illustrate the type of information obtained. For example, the crystallographic analysis of 2-Trifluoromethyl-1H-benzimidazole, a structurally related compound, provides detailed parameters that define its solid-state structure. researchgate.net

Illustrative Crystallographic Data for a Related Trifluoromethyl Compound The following data is for the related compound 2-Trifluoromethyl-1H-benzimidazole and is provided for illustrative purposes. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅F₃N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 11.859 |

| b (Å) | 7.2154 |

| c (Å) | 19.508 |

| Volume (ų) | 1669.2 |

| Z (Molecules per unit cell) | 8 |

This data provides a crystallographic fingerprint of the molecule, defining the dimensions of the unit cell—the basic repeating unit of the crystal. Such an analysis for this compound would be the definitive method for confirming its molecular structure. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Trifluoromethyl 1,3 Benzoxazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule at the electronic level. These methods provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govrsc.org It provides detailed information on optimized molecular geometry, including bond lengths and angles, which are crucial for understanding the molecule's stability and conformation. indexcopernicus.com For heterocyclic compounds containing a trifluoromethyl (CF3) group, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, are widely employed. nih.gov

In studies of analogous structures, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT has been used to determine the optimized geometric parameters. nih.gov The presence of the highly electronegative fluorine atoms in the CF3 group significantly influences the electronic distribution and bond lengths within the molecule. For 2-(Trifluoromethyl)-1,3-benzoxazol-4-amine, DFT would be used to calculate the precise bond lengths of the benzoxazole (B165842) core and the bond angles involving the trifluoromethyl and amine substituents. These calculations help confirm the planarity of the benzoxazole ring system and the spatial orientation of its functional groups.

Table 1: Representative Optimized Geometric Parameters for an Analogous Amine-Substituted Heterocycle (Calculated via DFT/B3LYP/6-31G(d,p)) Data derived from a study on a similar class of compounds for illustrative purposes.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (ring) | 1.391 | C-N-C (ring) | 108.5 |

| C-O (ring) | 1.375 | C-O-C (ring) | 105.2 |

| C-CF3 | 1.355 | F-C-F | 106.5 |

| C-NH2 | 1.385 | C-C-NH2 | 120.1 |

This interactive table showcases typical parameters obtained from DFT calculations on similar molecular scaffolds.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's chemical reactivity and electronic transitions. researchgate.netyoutube.comyoutube.com The HOMO acts as the primary electron donor, characterizing the molecule's nucleophilicity, while the LUMO is the primary electron acceptor, defining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net In analyses of related trifluoromethyl-containing heterocyclic compounds, the HOMO is often localized on the electron-rich aromatic ring and the amine group, while the LUMO is predominantly distributed over the heterocyclic ring containing the electron-withdrawing trifluoromethyl group. nih.govresearchgate.net This separation of frontier orbitals is indicative of charge transfer characteristics upon electronic excitation. For this compound, the HOMO is expected to be centered on the benzoxazole ring and the 4-amine group, whereas the LUMO would likely be concentrated around the trifluoromethyl-substituted carbon of the oxazole (B20620) ring.

Table 2: FMO Properties of an Analogous Trifluoromethyl-Containing Heterocycle Data from a representative study used for illustration.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.52 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

This interactive table provides an example of FMO energy values calculated for similar compounds.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The ESP map illustrates regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. nih.govjmaterenvironsci.com

For this compound, the ESP analysis would reveal distinct electronegative and electropositive regions. The most negative potential is expected to be located around the nitrogen and oxygen atoms of the benzoxazole ring and the highly electronegative fluorine atoms of the trifluoromethyl group. nih.gov The amine group's nitrogen atom would also contribute to the negative potential. researchgate.net Conversely, the hydrogen atoms of the amine group and the area around the carbon atom attached to the fluorine atoms would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction. nih.govjmaterenvironsci.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the compound's behavior, from its preferred shape to its interactions with biological macromolecules.

Conformational Analysis and Energy Minimization

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule by exploring its potential energy surface. researchgate.net This process involves rotating the molecule's single bonds to generate various conformers, followed by energy minimization calculations to determine the lowest energy (most stable) conformation. For this compound, key considerations include the planarity of the fused benzoxazole ring system and the rotational barriers of the amine (-NH2) and trifluoromethyl (-CF3) groups. mdpi.com The analysis would likely confirm that the benzoxazole core is largely planar, while identifying the preferred rotational angles of the substituents that minimize steric hindrance and optimize electronic interactions.

Protein-Ligand Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to the active site of a target protein. rjptonline.org It is a cornerstone of structure-based drug design. nih.gov Studies on various benzoxazole derivatives have shown their potential to interact with a range of biological targets, including enzymes like VEGFR-2 kinase, which is implicated in cancer. nih.gov

In docking simulations, the this compound molecule would be placed into the binding pocket of a selected protein target. The trifluoromethyl group is often a key contributor to binding affinity due to its potential to form halogen bonds and strong hydrophobic interactions. rjptonline.org The amine group and the heteroatoms in the benzoxazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the protein's active site. Docking studies would predict the binding energy (or docking score) and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.

Table 3: Representative Docking Results for Benzoxazole Derivatives Against a Kinase Target Data derived from studies on analogous compounds for illustrative purposes.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzoxazole Derivative | VEGFR-2 | -7.5 | Cys919, Asp1046, Glu885 |

| Benzoxazole Derivative | c-Kit Tyrosine Kinase | -8.2 | Cys673, Thr670, Val560 |

| 2-(Trifluoromethyl) Analog | Tyrosine Kinase | -7.9 | Leu840, Val726, Lys692 |

This interactive table summarizes typical results from protein-ligand docking studies involving the benzoxazole scaffold.

Molecular Dynamics Simulations for Binding Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. nih.govfrontiersin.org In the context of drug discovery, MD simulations can provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. umpr.ac.idspringernature.com

While specific molecular dynamics simulation studies for this compound are not extensively documented in publicly available literature, the general principles of such investigations on related benzoxazole derivatives are well-established. These simulations are instrumental in exploring the stability of a ligand within a protein's binding pocket. semanticscholar.org By simulating the solvated protein-ligand complex, researchers can observe the conformational changes and key intermolecular interactions that govern binding affinity and specificity.

Typically, an MD simulation protocol for a compound like this compound would involve:

System Preparation: Building a simulation system that includes the ligand, the target protein, and explicit solvent molecules (usually water) to mimic physiological conditions.

Force Field Application: Assigning a force field, which is a set of parameters that defines the potential energy of the system, to all atoms.

Simulation Production: Running the simulation for a specific duration, often in the nanosecond to microsecond range, to generate a trajectory of atomic positions over time.

For benzoxazole derivatives, studies have shown that their interaction with various protein targets can be elucidated through MD simulations, providing a rationale for their observed biological activities. umpr.ac.id These simulations can reveal the flexibility of the ligand and the protein, offering a more realistic representation of the binding event than static docking models.

In Silico Prediction of Relevant Molecular Descriptors

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). In silico tools can accurately predict these properties, offering a rapid and cost-effective way to assess a compound's drug-likeness.

Theoretical Lipophilicity and Polarity Calculations

Lipophilicity and polarity are fundamental properties that influence a molecule's solubility, permeability across biological membranes, and binding to plasma proteins. These properties are commonly quantified by the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA), respectively.

For this compound, computational predictions were generated using the SwissADME web tool. nih.govswissadme.chswissadme.ch The consensus LogP, which is an average of multiple predictive models, provides a robust estimation of the compound's lipophilicity. The TPSA is calculated based on the surface contributions of polar atoms and is a good indicator of a molecule's ability to form hydrogen bonds. nih.gov

| Descriptor | Predicted Value |

|---|---|

| Consensus LogP | 2.78 |

| Topological Polar Surface Area (TPSA) | 54.19 Ų |

The predicted Consensus LogP of 2.78 suggests that this compound has a moderate level of lipophilicity. This value falls within the range generally considered favorable for oral drug absorption. The TPSA of 54.19 Ų indicates a moderate degree of polarity, which is also conducive to good membrane permeability and bioavailability.

Prediction of Metabolic Stability from a Computational Perspective

The metabolic stability of a compound is a critical factor determining its half-life and duration of action in the body. The major enzymes responsible for the metabolism of xenobiotics are the Cytochrome P450 (CYP) family. nih.govnih.gov Computational models can predict whether a compound is likely to be a substrate or an inhibitor of various CYP isoforms. semanticscholar.orgacs.org

The introduction of a trifluoromethyl group into a molecule can sometimes enhance metabolic stability by blocking potential sites of metabolism. nih.govnih.gov For this compound, in silico predictions of its interaction with key drug-metabolizing CYP isoforms were obtained using SwissADME.

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C19 | Inhibitor |

| CYP2C9 | Inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Non-inhibitor |

The predictions suggest that this compound is likely to be an inhibitor of CYP1A2, CYP2C19, and CYP2C9, while not significantly inhibiting CYP2D6 and CYP3A4. nih.govnih.gov This information is vital for anticipating potential drug-drug interactions if the compound were to be co-administered with other drugs metabolized by these enzymes. The predicted non-inhibition of CYP3A4, a major enzyme in drug metabolism, is a favorable characteristic. The presence of the trifluoromethyl group and the aromatic amine are features that can influence these interactions. nih.govdoi.org Further experimental validation would be necessary to confirm these in silico predictions.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of the 2-Trifluoromethyl Group on Molecular Interactions

The incorporation of a trifluoromethyl (-CF3) group at the 2-position of the benzoxazole (B165842) ring is a key strategic element in medicinal chemistry. This group imparts a range of properties that can profoundly affect a molecule's biological activity.

Influence on Ligand-Receptor Binding Affinity

The trifluoromethyl group is recognized for its ability to enhance ligand-receptor binding affinity. mdpi.com Its strong electron-withdrawing nature and distinct steric profile can alter the electronic properties of the benzoxazole ring system, which in turn influences interactions with biological targets. mdpi.com Studies on various compounds have shown that the presence of a -CF3 group can significantly boost binding to receptors. For example, fluorinated moieties, including the trifluoromethyl group, were found to increase the binding affinity of atogepant (B605675) to the calcitonin gene-related peptide (CGRP) receptor. mdpi.com The introduction of fluorine or a trifluoromethyl group into a therapeutic molecule can substantially enhance its pharmacokinetic and physicochemical properties, which often correlates with improved binding affinity. researchgate.net

The replacement of a trifluoromethyl group can dramatically alter a ligand's functional behavior, shifting it from an agonist to an antagonist, which underscores the group's critical role in the specific binding interactions that determine the pharmacological outcome. nih.govresearchgate.net Research has demonstrated that the presence of groups like trifluoromethyl often has a strong effect on the binding affinity for target enzymes and receptors. researchgate.net

Role in Modulating Molecular Lipophilicity for Bioactivity

The trifluoromethyl group is a key functional group for modulating molecular lipophilicity, a critical factor for the bioactivity of a compound. It generally increases the lipophilicity of a molecule, which can lead to enhanced in vivo uptake, better membrane permeability, and improved transport across biological barriers. mdpi.comnih.gov The Hansch lipophilicity parameter (π) for the -CF3 group is +0.88, indicating its contribution to a molecule's hydrophobicity. mdpi.com

This increased lipophilicity can facilitate the penetration of drug candidates into hydrophobic protein pockets. nih.gov The strategic addition of a -CF3 group can therefore be used to fine-tune the logP value of a compound to optimize its bioavailability. mdpi.com For instance, fluorinated moieties in the drug atogepant improve its lipophilicity, contributing to better oral bioavailability and permeability across the blood-brain barrier. mdpi.com However, the extent to which a trifluoromethyl group enhances lipophilicity can be dependent on its position within the molecule. acs.org

Considerations as a Bioisostere in Rational Drug Design

In rational drug design, the trifluoromethyl group is frequently employed as a bioisostere for other atoms and functional groups. mdpi.com It is often considered a suitable replacement for chlorine atoms, methyl groups, and isopropyl groups due to similarities in steric demand. mdpi.comnih.gov The van der Waals radius of a fluorine atom (1.47 Å) is intermediate between that of hydrogen (1.20 Å) and oxygen (1.47 Å), making the -CF3 group comparable in size to an isopropyl group, though smaller in volume. nih.gov

The use of the -CF3 group as a bioisostere has proven effective in developing more potent and metabolically stable drug candidates. nih.govacs.orgnih.gov For example, in the development of positive allosteric modulators for the CB1 cannabinoid receptor, replacing an aliphatic nitro group (NO2) with a trifluoromethyl group (CF3) resulted in compounds that were generally more potent and showed improved in vitro metabolic stability. nih.govacs.orgnih.gov This success highlights the difficulty of replicating the binding interactions of a nitro group and the utility of the -CF3 group in overcoming this challenge. nih.govacs.orgnih.gov Its unique combination of high electronegativity, electron-withdrawing effect, and lipophilicity makes it an excellent alternative to other functional groups in drug design. mdpi.com

| Property | Influence of 2-Trifluoromethyl Group | Reference |

|---|---|---|

| Ligand-Receptor Binding | Enhances affinity through electronic and steric effects. | mdpi.comresearchgate.net |

| Molecular Lipophilicity (Hansch π) | Increases lipophilicity (+0.88), improving permeability. | mdpi.com |

| Bioisosterism | Acts as a bioisostere for Cl, CH3, and NO2 groups. | mdpi.comnih.govresearchgate.net |

Role of the 4-Amino Group in Molecular Recognition

The 4-amino group is another pivotal feature of the 2-(trifluoromethyl)-1,3-benzoxazol-4-amine structure, playing a significant role in how the molecule is recognized and how it interacts with biological targets.

Contributions of the Amino Functionality to Hydrogen Bonding and Ionic Interactions

The amino (-NH2) group is a primary site for hydrogen bonding, a fundamental interaction in molecular recognition. It can act as a hydrogen bond donor, forming connections with suitable acceptor atoms on a receptor or enzyme. researchgate.net In heterocyclic systems, amino groups are known to be crucial for activity. For instance, in certain benzimidazole (B57391) derivatives, the amino group at the C2 position was found to be significant for their anti-inflammatory effects. nih.gov The oxygen and nitrogen atoms within the benzoxazole ring itself can also serve as hydrogen bond acceptors, complementing the donor capacity of the 4-amino group. mdpi.com In related triazole compounds, the amino group has been observed to donate two hydrogen bonds to neighboring molecules, forming stable, infinite chains in the crystal structure. researchgate.net This capacity for forming strong, directional hydrogen bonds is critical for the specific and stable binding of the molecule to its biological partner.

Strategic Derivatization of the 4-Amino Group for SAR Optimization

The strategic modification, or derivatization, of the 4-amino group is a common and effective strategy for optimizing the structure-activity relationship (SAR) of benzoxazole-based compounds. Altering the structure of the amino group can fine-tune the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, leading to improved potency and selectivity.

Studies on related heterocyclic compounds have shown that substitutions on the benzoxazole core are critical for biological activity. mdpi.com For example, a series of 2-substituted benzoxazole carboxamides were identified as potent 5-HT3 receptor antagonists, with optimization of the 2-amino substituent leading to orally active compounds with good metabolic stability. nih.gov The synthesis of various benzoxazole derivatives often starts from precursors like 2-aminophenol (B121084), where the amino group is fundamental to the subsequent cyclization and derivatization reactions that build the final bioactive molecule. nih.govnih.gov In the development of histamine (B1213489) H3 antagonists, the introduction of various groups to the 6-position of a 4-azabenzoxazole core, which is structurally related to the 4-position of benzoxazole, yielded compounds with good activity. nih.gov This highlights the importance of substituent placement around the benzoxazole scaffold, suggesting that derivatization of the 4-amino group in this compound is a viable path for SAR optimization.

| Interaction/Strategy | Role of 4-Amino Group | Reference |

|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond donor, crucial for molecular recognition. | researchgate.net |

| Ionic Interactions | Can be protonated, forming ionic bonds with negatively charged residues. | nih.gov |

| SAR Optimization | Serves as a key point for chemical modification to improve biological activity. | nih.govnih.gov |

No Publicly Available Research Found for "this compound"

A comprehensive search for scientific literature and data pertaining to the chemical compound this compound has yielded no specific research detailing its structure-activity relationships (SAR), systemic substituent effects, or rational design principles for advanced derivatives.

Despite extensive queries for scholarly articles, patents, and chemical databases, no dedicated studies were identified that would provide the necessary information to construct a detailed article based on the provided outline. The search did yield general information on the biological activities of the broader benzoxazole class of compounds and some specific derivatives, but none focused on the unique substitution pattern of this compound.

Research on related structures, such as benzimidazoles bearing a 2-trifluoromethyl group, was found, indicating that while the trifluoromethyl moiety is of interest in medicinal chemistry, its specific combination with a 4-amino benzoxazole scaffold has not been a subject of published research accessible through available search tools.

The absence of specific data prevents the generation of the requested content, including:

Systemic Substituent Effects on the Benzoxazole Scaffold: No studies were found that analyze the electronic and steric modulations of biological response or the positional effects of substituents for this particular compound.

Rational Design Principles: There is no available literature outlining the rational design strategies for developing advanced derivatives of this compound.

Data Tables: Without research findings, it is not possible to create the required data tables illustrating structure-activity relationships.

Therefore, this report cannot fulfill the request for a detailed article on this compound due to the lack of available scientific information in the public domain.

Biological Activity and Mechanistic Research Perspectives

Enzyme Inhibition and Target Engagement Studies

Derivatives of the 2-(Trifluoromethyl)-1,3-benzoxazole scaffold have been investigated for their ability to inhibit a range of critical enzymes, indicating their potential as targeted therapeutic agents. The mechanisms of inhibition are diverse, reflecting the versatility of the core chemical structure in interacting with different biological targets.

Human Glutathione S-Transferase P1-1 (hGST P1-1) is a detoxification enzyme that is frequently overexpressed in tumor cells, contributing to resistance against chemotherapy. tandfonline.comnih.gov Consequently, inhibitors of hGST P1-1 are promising targets for cancer treatment. tandfonline.comnih.gov Research into 2-substituted-5-(4-trifluoromethylphenylsulphonamido)benzoxazole derivatives has shown their potential as hGST P1-1 inhibitors. tandfonline.comnih.gov

These compounds are thought to function by interacting with the substrate-binding site (H site) of the enzyme. tandfonline.com Molecular docking studies suggest that these benzoxazole (B165842) derivatives form strong interactions with the H site, including hydrogen bonds or pi interactions with key amino acid residues like Tyr108. tandfonline.com The inhibitory mechanism of some benzazole derivatives has been described as mixed inhibition with respect to glutathione (GSH) and uncompetitive inhibition regarding the substrate 1-chloro-2,4-dinitrobenzene (CDNB). researchgate.net In one study, a series of newly synthesized 2-substituted-5-(4-trifluoromethylphenylsulphonamido)benzoxazole derivatives demonstrated superior inhibitory activity compared to the reference drug, ethacrynic acid (EA). tandfonline.comnih.gov

Table 1: In Vitro hGST P1-1 Inhibitory Activity of Selected Benzoxazole Derivatives Note: Lower IC₅₀ values indicate greater potency.

| Compound | Structure | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Va | 2-(4-chlorophenyl)-5-(4-trifluoromethylphenylsulphonamido)benzoxazole | 0.28 | -16.48 |

| Vb | 2-(4-methoxyphenyl)-5-(4-trifluoromethylphenylsulphonamido)benzoxazole | 0.29 | -12.98 |

| Vc | 2-(4-methylphenyl)-5-(4-trifluoromethylphenylsulphonamido)benzoxazole | 0.32 | -21.08 |

| Vh | 2-(4-trifluoromethylphenyl)-5-(4-trifluoromethylphenylsulphonamido)benzoxazole | 0.17 | -12.56 |

| Ethacrynic Acid (EA) | Reference Drug | 0.70 | - |

Data sourced from studies on 2-substituted-5-(4-trifluoromethylphenylsulphonamido)benzoxazole derivatives. tandfonline.com

Bacterial DNA gyrase is an essential type II topoisomerase that introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription. nih.gov This enzyme is a well-established and clinically validated target for antibiotics. nih.gov Benzoxazole derivatives are among the chemical classes that have been explored as potential DNA gyrase inhibitors. researchgate.net

The primary mechanism of action for many DNA gyrase inhibitors, such as fluoroquinolones, is to stabilize the covalent enzyme-DNA complex, also known as the cleavage complex. nih.gov This stabilization prevents the enzyme from re-ligating the DNA strands after cleavage, leading to an accumulation of double-stranded DNA breaks, which ultimately triggers cell death. nih.govnih.gov This mode of action is often referred to as "gyrase poisoning". nih.gov While specific studies focusing solely on 2-(Trifluoromethyl)-1,3-benzoxazol-4-amine are limited, the broader benzoxazole scaffold is recognized for its potential to yield new and powerful classes of antibiotics that target DNA gyrase. researchgate.net

Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinan layers. nih.govtandfonline.com It catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenyl phosphoryl-2′-keto-D-erythro-pentofuranose (DPX). nih.govtandfonline.com As this pathway is essential for Mycobacterium tuberculosis, DprE1 has emerged as a highly vulnerable and promising target for novel antitubercular drugs. sci-hub.stnih.gov

Benzoxazole-containing compounds have been designed and synthesized as DprE1 inhibitors. nih.govtandfonline.com The inhibition can occur through two main mechanisms: covalent and non-covalent binding. nih.gov Many potent covalent inhibitors are nitroaromatic compounds that act as prodrugs. nih.gov Inside the mycobacterium, the nitro group is reduced, forming a reactive species that covalently binds to a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible enzyme inactivation. nih.gov Recent research has also focused on non-covalent inhibitors to avoid potential toxicity associated with nitro groups. nih.gov For instance, novel hybrids of 1,2,3-triazole and benzoxazole have been developed and shown to be potent DprE1 inhibitors. nih.govtandfonline.com

Table 2: DprE1 Inhibition by 1,2,3-Triazole-Linked Benzoxazole Derivatives Note: Lower IC₅₀ values indicate greater potency.

| Compound ID | Description | DprE1 IC₅₀ (µM) |

|---|---|---|

| BOK-2 | 1,2,3-triazole-benzoxazole hybrid | 2.2 ± 0.1 |

| BOK-3 | 1,2,3-triazole-benzoxazole hybrid | 3.0 ± 0.6 |

Data represents potent inhibitors identified from a series of 1,2,3-triazole-linked benzoxazoles. nih.govtandfonline.com

DNA topoisomerases are enzymes essential for resolving topological problems in DNA during processes like replication and transcription. nih.gov Topoisomerase I (Topo I) inhibitors are used as anticancer agents. Their mechanism of action involves trapping the enzyme-DNA covalent complex. nih.gov By stabilizing this "cleavable complex," the inhibitors prevent the re-ligation of the single-strand DNA break created by the enzyme, which ultimately leads to lethal double-strand breaks when the replication fork collides with the complex. nih.gov

Studies have demonstrated that certain benzoxazole derivatives can act as effective Topo I inhibitors. researchgate.net In a screening of various benzoxazoles, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was identified as a potent inhibitor of Topo I. researchgate.net This indicates that the benzoxazole scaffold can be tailored to effectively target this enzyme.

Table 3: Topoisomerase I Inhibition by a Benzoxazole Derivative Note: Lower IC₅₀ values indicate greater potency.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 |

Data from a study on the inhibition of DNA topoisomerases by a series of benzoxazoles. researchgate.net

Cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3) are critical regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. For instance, CDK5 and GSK3β are involved in a pathway that regulates the transport of essential materials within neurons. nih.gov The inhibition of CDK5 can lead to the activation of GSK3β. nih.gov Dual inhibition of both CDK5 and GSK3β has been shown to be neuroprotective in models of neuroinflammation. nih.gov While these kinases represent important therapeutic targets, specific mechanistic research detailing the inhibition of CDK-1, CDK-5, or GSK-3 by this compound or its direct derivatives is not extensively documented in the current scientific literature.

Antimicrobial Research Focus

The benzoxazole core is a recognized pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives of this scaffold have demonstrated a wide spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govmdpi.com

Research has shown that 2-substituted benzoxazole derivatives can exhibit considerable growth inhibition against standard bacterial and fungal strains. nih.govnih.gov In some studies, benzoxazoles were found to be particularly effective against Staphylococcus aureus isolates. nih.gov The antimicrobial efficacy is highly dependent on the specific substitutions on the benzoxazole ring system. For example, certain 2-arylbenzoxazole derivatives have shown significant activity against Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com The mechanism of action for these compounds is thought to involve the disruption of essential cellular processes, potentially including the inhibition of enzymes like DNA gyrase as discussed previously. mdpi.com

Table 4: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound | Microorganism | Strain | MIC (µg/mL) |

|---|---|---|---|

| Benzoxazole Derivative 2g | Staphylococcus aureus | - | 4 |

| Benzoxazole Derivative 2g | Methicillin-resistant S. aureus | - | 4 |

| Benzoxazole Derivative 47 | Pseudomonas aeruginosa | - | 0.25 |

| Benzoxazole Derivative 47 | Enterococcus faecalis | - | 0.5 |

| Benzoxazole Derivative II | Staphylococcus aureus | Clinical Isolates | 50 (MIC₉₀) |

| Benzoxazole Derivative III | Staphylococcus aureus | Clinical Isolates | 25 (MIC₉₀) |

Data compiled from multiple studies on different benzoxazole derivatives. researchgate.netmdpi.com

Investigations into Antibacterial Mechanisms

The trifluoromethyl-benzoxazole scaffold is a subject of interest in the development of novel antibacterial agents. Research into related compounds suggests that their mechanisms of action could involve overcoming common bacterial resistance strategies.

One area of investigation focuses on the inhibition of bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring multidrug resistance (MDR). Studies on 2-trifluoroacetonylbenzoxazole ligands have demonstrated that these molecules and their metal complexes can enhance the activity of conventional antibiotics like ciprofloxacin in methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This suggests a mechanism involving the disruption of efflux pump activity, leading to increased intracellular antibiotic concentration nih.gov.

Furthermore, investigations into other trifluoromethyl-containing heterocyclic compounds, such as N-(trifluoromethyl)phenyl pyrazole derivatives, have revealed broad inhibitory effects on macromolecular synthesis. This indicates that such compounds might not have a single target but rather a global effect on bacterial cell function, making it more difficult for bacteria to develop resistance nih.gov. These derivatives have shown potent activity against various Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus faecium nih.gov. The trifluoromethyl group, in these cases, was found to be crucial for retaining potency while reducing toxicity to human cells nih.gov.

Table 1: Antibacterial Activity of Related Trifluoromethyl Compounds

| Compound Class | Bacterial Strain | Activity | Reported MIC |

|---|---|---|---|

| Bromo and trifluoromethyl substituted pyrazole | S. aureus (MRSA) | Growth inhibition | 0.78 µg/mL |

| Bromo and trifluoromethyl substituted pyrazole | E. faecium (VRE) | Growth inhibition | 0.78 µg/mL |

Research on Antifungal Mechanisms

Benzoxazole derivatives are well-documented for their antifungal properties. The introduction of a trifluoromethyl group is expected to modulate this activity significantly. Studies on various benzoxazole derivatives indicate that a primary mechanism of antifungal action may be the disruption of the fungal cell membrane nih.gov.

Preliminary mechanistic explorations on certain 2-(2-Benzoxazolyl)-1-arylethanone derivatives demonstrated that the lead compounds likely exert their antifungal effect by targeting the mycelial cell membrane. This was evidenced by observed alterations in mycelial morphology, changes in extracellular polysaccharide formation, leakage of cellular contents, and increased membrane permeability nih.gov.

While specific studies on the antifungal mechanism of 2-(trifluoromethyl)benzoxazoles are not widely available, research on other trifluoromethyl-substituted heterocyclic compounds, such as chalcones, has shown potent activity against pathogenic fungi like Candida albicans and Aspergillus niger nih.govnih.gov. The high electron-withdrawing nature of the trifluoromethyl group often contributes to enhanced biological activity nih.gov. The structure-activity relationship (SAR) in these classes of compounds consistently highlights that the presence and position of substituents on the aromatic rings are critical for determining the potency and spectrum of antifungal effects nih.gov.

Antiprotozoal Activity Studies (e.g., Trypanosoma brucei, Leishmania donovani)

The development of novel antiprotozoal agents is a critical area of research, and trifluoromethyl-containing heterocycles have shown considerable promise. Although data on trifluoromethyl-benzoxazoles is sparse, research on the bioisosteric 2-(trifluoromethyl)-1H-benzimidazole scaffold provides compelling evidence for potential activity against a range of protozoan parasites.

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were evaluated in vitro against parasites such as Giardia intestinalis, Trichomonas vaginalis, and Leishmania mexicana, demonstrating potent, nanomolar-level activities against the first two protozoa nih.gov. The benzimidazole (B57391) core is a known pharmacophore in antiparasitic drugs, and these findings underscore the potential of the 2-trifluoromethyl group in enhancing efficacy nih.govnih.govrjpbr.com. The mechanism of action for benzimidazoles typically involves binding to the protein tubulin, disrupting microtubule formation, which is essential for cell division, motility, and nutrient absorption in parasites. It is plausible that trifluoromethyl-benzoxazoles could exhibit a similar mechanism.

The pursuit of benzimidazole-based derivatives continues to be a key strategy in drug discovery against major protozoan diseases, including malaria, leishmaniasis, and trypanosomiasis nih.govrjpbr.com.

Antineoplastic Research Perspectives

The benzoxazole scaffold is frequently explored for its anticancer potential, and the inclusion of a trifluoromethyl group has been shown to be a highly effective strategy for enhancing antiproliferative activity.

Antiproliferative Mechanisms in Cancer Cell Lines

Research on related trifluoromethyl-containing heterocyclic compounds indicates that a primary mechanism of anticancer action is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction: In studies involving isoxazole derivatives, the introduction of a trifluoromethyl group led to a significant increase in cytotoxicity against human breast cancer cells (MCF-7). Further investigation revealed that the cell death mechanism was apoptotic nih.govresearchgate.net. Similarly, certain 2-substituted benzoxazole derivatives have been shown to cause a remarkable over-expression of caspase-9, a key initiator enzyme in the apoptotic cascade, leading to significant apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) nih.gov.

Enzyme Inhibition: A crucial mechanism for many anticancer agents is the inhibition of protein kinases that regulate cell proliferation and survival. Benzoxazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including wild-type and mutated forms that confer resistance to standard therapies nih.gov. Other studies have implicated the inhibition of enzymes like aromatase, which is involved in estrogen biosynthesis and relevant for hormone-dependent breast cancers nih.gov.

Cell Cycle Arrest: In addition to apoptosis, active benzoxazole compounds have been observed to induce cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing nih.gov.

Table 2: Antiproliferative Activity of Related Trifluoromethyl and Benzoxazole Compounds

| Compound Class | Cancer Cell Line | Activity (IC50 / GI50) | Potential Mechanism |

|---|---|---|---|

| 4-(Trifluoromethyl)isoxazole derivative | MCF-7 (Breast) | 2.63 µM | Apoptosis Induction |

| 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 µM | Cytotoxicity |

| Benzoxazole derivative (11c) | A431 (Skin) | Potent Activity | EGFRWT Inhibition |

| Benzoxazole derivative (4b) | - | Potent Activity | EGFRL858R (mutated) Inhibition |

Structure-Mechanism Relationships for Anticancer Effects

Structure-activity relationship (SAR) studies are vital for optimizing the anticancer efficacy of lead compounds. For trifluoromethyl-containing heterocycles, several key principles have emerged:

Enhancement by the -CF3 Group: A consistent finding across different heterocyclic scaffolds is the significant enhancement of antiproliferative activity by the trifluoromethyl group. In one study, a 4-(trifluoromethyl)isoxazole was found to be nearly eight times more active against MCF-7 breast cancer cells than its non-trifluoromethylated analogue nih.govresearchgate.net. The -CF3 group's strong electron-withdrawing nature and its ability to increase lipophilicity are thought to improve cell membrane permeability and binding interactions with target proteins nih.gov.

Role of the Heterocyclic Core: While the -CF3 group is an enhancer, the core heterocyclic structure (e.g., benzoxazole, benzimidazole, isoxazole) determines the fundamental mechanism of action. The benzoxazole nucleus itself is a privileged scaffold that can be tailored to target a wide range of biological macromolecules, including enzymes and protein receptors involved in cancer progression researchgate.netnih.gov. The structure-activity relationship of benzoxazole derivatives often shows that electron-withdrawing groups enhance antiproliferative effects researchgate.net.

Other Investigated Biological Mechanisms

The benzoxazole scaffold is versatile and has been associated with a wide spectrum of biological activities beyond those detailed above. Derivatives have been investigated for anti-inflammatory, analgesic, antiviral, and antituberculosis properties nih.govresearchgate.net. The specific biological profile is highly dependent on the nature and position of the substituents on the benzoxazole ring system. The introduction of the 2-(trifluoromethyl) and 4-amino groups on this scaffold represents a unique combination that warrants further investigation to fully elucidate its therapeutic potential across various disease areas.

Anti-inflammatory Mechanistic Research

The benzoxazole scaffold is a core component of various compounds exhibiting anti-inflammatory properties. Research into these related molecules suggests several potential mechanisms through which this compound might exert anti-inflammatory effects. The primary proposed mechanisms revolve around the inhibition of key enzymes and proteins involved in the inflammatory cascade.

One of the principal mechanisms by which many non-steroidal anti-inflammatory drugs (NSAIDs) function is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. Studies on various 2-substituted benzoxazole derivatives have indicated their potential to act as selective COX-2 inhibitors. The therapeutic anti-inflammatory benefits of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the COX-1 enzyme. The potential for benzoxazole derivatives to selectively target COX-2 makes them promising candidates for the development of safer anti-inflammatory agents.

Another avenue of anti-inflammatory action for benzoxazole derivatives is the inhibition of myeloid differentiation protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4). The TLR4/MD2 complex plays a critical role in the recognition of lipopolysaccharides (LPS) from Gram-negative bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6). Research on a series of benzoxazolone derivatives has demonstrated their ability to competitively bind to the MD2 protein. This binding action inhibits the interaction between LPS and the TLR4/MD2 complex, thereby suppressing the downstream inflammatory response. The most active of these compounds have shown significant inhibitory effects on IL-6 production.

The table below summarizes the anti-inflammatory activity of some benzoxazolone derivatives that target the MD2 protein.

| Compound | Target | IC50 (µM) for IL-6 Inhibition |

| 3c | MD2 | 10.14 ± 0.08 |

| 3d | MD2 | 5.43 ± 0.51 |

| 3g | MD2 | 5.09 ± 0.88 |

Data relates to benzoxazolone derivatives and not this compound directly.

Given these findings in related compounds, it is plausible that this compound could also exhibit anti-inflammatory activity through similar mechanisms. The presence of the trifluoromethyl group, a strong electron-withdrawing group, may influence the compound's binding affinity and selectivity for these protein targets. However, without direct experimental evidence, these remain prospective areas for future research to elucidate the specific anti-inflammatory mechanism of this compound.

Photosynthesis Inhibition Mechanisms